

A Comparative Analysis of M122 Subclades in Southeast Asian Populations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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This guide provides a comprehensive comparative analysis of the Y-chromosome haplogroup O-**M122** and its major subclades in Southeast Asian populations. O-**M122** is a dominant paternal lineage in East and Southeast Asia, and its distribution and diversification can shed light on the region's population history, migration patterns, and potential implications for genetic association studies.^{[1][2]} This guide summarizes quantitative data, details experimental methodologies, and presents a clear phylogenetic visualization to facilitate further research and application.

Data Presentation: Frequency of O-M122 and its Subclades in Southeast Asian and Neighboring Populations

The following table summarizes the frequency of haplogroup O-**M122** and its key subclades across various populations in Southeast Asia and neighboring regions. The data is primarily derived from the comprehensive study by Shi et al. (2005), which analyzed 2,332 individuals from 40 East Asian populations.^[2] The nomenclature used in the original study (O3-**M122**) is maintained for consistency with the source, with the contemporary equivalent (O2-**M122**) noted.

Population Category/Population	Linguistic Family	Sample Size (n)	O-M122 (O3-M122) %	O-M324 %	O-M134 %	O-M7 %	Other O-M122 Subclades %
Southeast Asians (SEAS)							
Daic	Daic	178	29.78	10.11	16.29	2.25	1.12
Hmong-Mien	Hmong-Mien	249	51.41	18.07	18.47	13.65	1.20
Austro-Asiatic	Austro-Asiatic	63	11.11	3.17	3.17	4.76	0.00
Austronesian	Austronesian	555	26.31	10.09	12.97	0.54	2.70
Vietnamese	Austro-Asiatic	-	~44 ^[1]	-	-	-	-
Filipinos	Austronesian	-	~33 ^[1]	-	-	-	-
Malaysians	Austronesian	-	~10.5-55.6 ^[1]	-	-	-	-
East Asians (for comparison)							
Southern Han	Sino-Tibetan	1102	53.72	19.51	27.59	1.91	4.72
Northern Han	Sino-Tibetan	413	52.06	21.07	27.12	0.48	3.39

Tibeto-Burman	Sino-Tibetan	293	48.81	18.09	26.28	2.05	2.39
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Note: The "Other O-**M122** Subclades" category includes less frequent subclades identified in the study. The data for Vietnamese, Filipinos, and Malaysians are general estimates from broader sources and are included for a wider comparative context.

Experimental Protocols

The data presented in this guide are based on established molecular genetic techniques for Y-chromosome analysis. The following is a summary of the typical experimental workflow, primarily based on the methodologies described by Shi et al. (2005) and other relevant publications.[\[2\]](#)[\[3\]](#)

Sample Collection and DNA Extraction

- Sample Collection: Whole blood samples were collected from unrelated male volunteers with informed consent.[\[4\]](#)
- DNA Extraction: Genomic DNA was extracted from whole blood using a standard phenol-chloroform method or commercially available DNA extraction kits.

Y-Chromosome SNP Genotyping

- Marker Selection: A hierarchical approach was used to genotype single nucleotide polymorphisms (SNPs) on the Y-chromosome. Initially, samples were screened for the **M122** marker to identify individuals belonging to haplogroup O-**M122**. Subsequently, samples positive for **M122** were genotyped for downstream SNPs defining its major subclades, including M324, M134, M117, M7, etc.[\[2\]](#)[\[3\]](#)
- Genotyping Method: Genotyping was performed using polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) analysis and direct sequencing.[\[2\]](#)[\[3\]](#)
 - PCR Amplification: The region containing the target SNP was amplified using specific primers. A typical PCR reaction mixture would include:
 - 10-50 ng of genomic DNA

- 1X PCR buffer
- 1.5-2.5 mM MgCl₂
- 200 µM of each dNTP
- 0.2-0.5 µM of each primer
- 0.5-1.0 units of Taq DNA polymerase
- PCR Cycling Conditions: A standard PCR protocol would involve an initial denaturation step at 94°C for 5 minutes, followed by 30-35 cycles of denaturation at 94°C for 30 seconds, annealing at a primer-specific temperature (e.g., 55-60°C) for 30 seconds, and extension at 72°C for 30-60 seconds, with a final extension at 72°C for 5-10 minutes.
- RFLP Analysis: The amplified PCR product was digested with a specific restriction enzyme that recognizes a cutting site created or eliminated by the SNP. The resulting DNA fragments were then separated by gel electrophoresis to determine the genotype.
- Sequencing: For confirmation and for genotyping SNPs not amenable to RFLP, the PCR products were purified and sequenced using standard Sanger sequencing methods.

Y-Chromosome STR Haplotype Analysis

- STR Marker Selection: A panel of Y-chromosome short tandem repeat (STR) markers (e.g., DYS19, DYS388, DYS390, etc.) were typed for individuals within the O-**M122** haplogroup to analyze haplotype diversity.[\[2\]](#)
- STR Genotyping: STRs were amplified using fluorescently labeled primers in a multiplex PCR reaction. The size of the amplified fragments, corresponding to the number of repeats, was determined using a capillary electrophoresis-based genetic analyzer.

Data Analysis

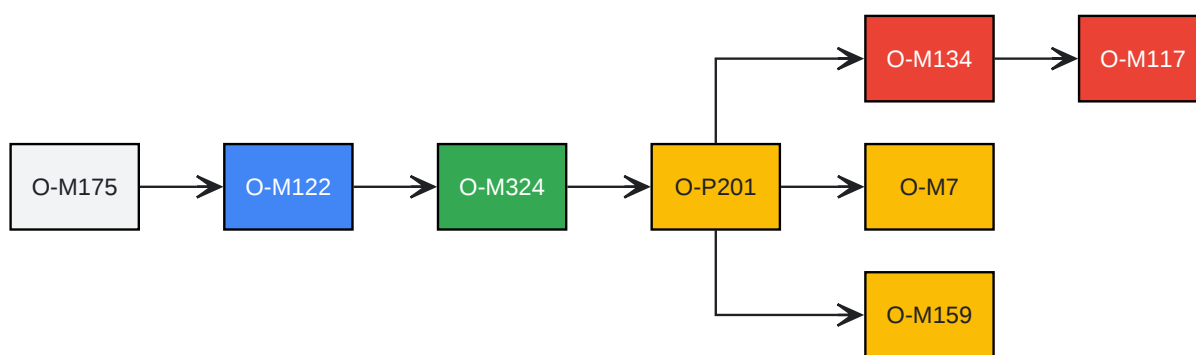
- Haplogroup and Haplotype Frequencies: The frequencies of different Y-chromosome haplogroups and STR haplotypes were calculated for each population.

- **Phylogenetic Analysis:** The phylogenetic relationships between the identified haplogroups were determined based on the shared derived SNPs, and phylogenetic trees were constructed.

Mandatory Visualization

Phylogenetic Tree of Major O-M122 Subclades

The following diagram illustrates the phylogenetic relationships of the major subclades of haplogroup O-M122. This tree is based on the information from the research papers by Shi et al. (2005) and an updated tree of Haplogroup O.[2][4]

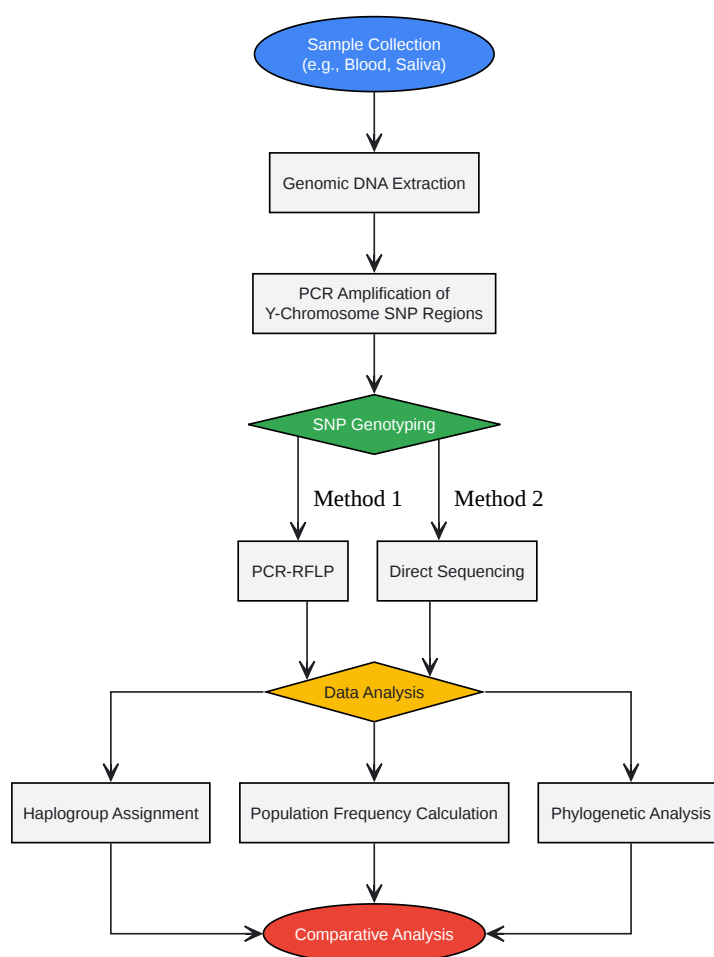


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Caption: Phylogenetic tree of major O-M122 subclades.

Experimental Workflow for Y-Chromosome Haplogroup Analysis

The diagram below outlines the key steps in the experimental workflow for determining Y-chromosome haplogroups from biological samples.



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